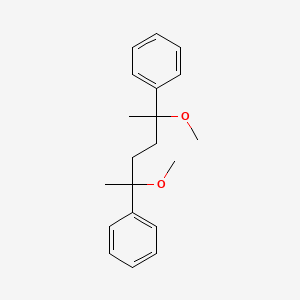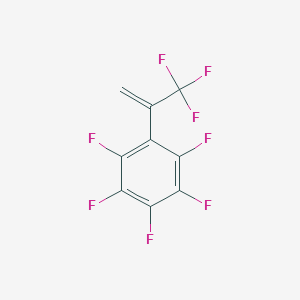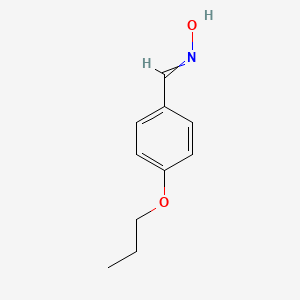![molecular formula C16H17ClOS B14597016 4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene CAS No. 61166-82-3](/img/structure/B14597016.png)
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a chlorophenoxy group, a methyl group, and a propan-2-ylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the preparation of the 3-chlorophenoxy intermediate, which can be synthesized by reacting 3-chlorophenol with an appropriate halogenating agent.
Alkylation: The next step involves the alkylation of the chlorophenoxy intermediate with a methylating agent to introduce the methyl group.
Thioether Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the chlorophenoxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced chlorophenoxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)thio]benzene: Similar structure but with a thioether group instead of a sulfanyl group.
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)oxy]benzene: Similar structure but with an ether group instead of a sulfanyl group.
Uniqueness
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene is unique due to the presence of the propan-2-ylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Propriétés
Numéro CAS |
61166-82-3 |
|---|---|
Formule moléculaire |
C16H17ClOS |
Poids moléculaire |
292.8 g/mol |
Nom IUPAC |
4-(3-chlorophenoxy)-1-methyl-2-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C16H17ClOS/c1-11(2)19-16-10-15(8-7-12(16)3)18-14-6-4-5-13(17)9-14/h4-11H,1-3H3 |
Clé InChI |
SKXQALORRFGAIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC2=CC(=CC=C2)Cl)SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14596934.png)

![2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol](/img/structure/B14596939.png)
![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol)](/img/structure/B14596944.png)
![10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14596952.png)


![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14596963.png)
![1-Piperidinamine, N-[1-(ethylazo)ethyl]-](/img/structure/B14596974.png)



![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)

